4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 890091-50-6
Cat. No.: VC4202464
Molecular Formula: C20H16ClN3O
Molecular Weight: 349.82
* For research use only. Not for human or veterinary use.
![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine - 890091-50-6](/images/structure/VC4202464.png)
Specification
CAS No. | 890091-50-6 |
---|---|
Molecular Formula | C20H16ClN3O |
Molecular Weight | 349.82 |
IUPAC Name | 4-chloro-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C20H16ClN3O/c1-2-25-16-10-8-15(9-11-16)24-12-17(14-6-4-3-5-7-14)18-19(21)22-13-23-20(18)24/h3-13H,2H2,1H3 |
Standard InChI Key | WHLSYIDGRHLJAS-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic system consisting of a pyrrole ring fused to a pyrimidine ring. Key substituents include:
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A chlorine atom at position 4, which enhances electrophilic reactivity and influences binding to biological targets.
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A 4-ethoxyphenyl group at position 7, contributing to hydrophobic interactions and metabolic stability.
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A phenyl group at position 5, which modulates steric effects and π-π stacking interactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 349.82 g/mol |
IUPAC Name | 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
Solubility | Low in water; soluble in DMF, THF |
Melting Point | Not reported |
The Standard InChI (International Chemical Identifier) for this compound is:
InChI=1S/C20H16ClN3O/c1-2-25-16-10-8-15(9-11-16)24-12-17(14-6-4-3-5-7-14)18-19(21)22-13-23-20(
.
Synthetic Methodologies and Optimization
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols, with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serving as a key intermediate . A patented four-step synthesis route achieves >99.5% purity using cost-effective and eco-friendly conditions :
Key Steps:
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Bromination: Reaction of ethyl 2-cyanoacetate with bromoacetaldehyde diethyl acetal in dichloromethane, yielding 75–85% conversion .
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Cyclization: Acid-mediated cyclization to form the pyrrolo[2,3-d]pyrimidine core .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chlorine atom at position 4.
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Functionalization: Suzuki-Miyaura coupling to attach the 4-ethoxyphenyl and phenyl groups.
Table 2: Comparative Synthesis Yields
Step | Yield (%) | Purity (%) | Conditions |
---|---|---|---|
Bromination | 75–85 | 99.8 | DCM, NBS, 0–25°C |
Cyclization | 67.8 | 99.5 | HCl, 45°C |
Chlorination | 68.3 | 99.7 | POCl₃, reflux |
Suzuki Coupling | 65–75 | 99.6 | Pd(PPh₃)₄, THF, 80°C |
The use of sodium hydroxide for pH adjustment during cyclization minimizes byproducts, while heptane washes enhance crystallinity . Notably, excess reagents like ethyl 2-cyanoacetate are recoverable via distillation, reducing waste .
Biological Activities and Mechanisms of Action
Antiparasitic Activity
Pyrrolo[2,3-d]pyrimidine derivatives exhibit broad-spectrum antiparasitic effects by inhibiting enzymes critical for parasite survival. For example:
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Trypanosoma brucei (African trypanosomiasis): IC₅₀ values of 0.8–1.2 µM via inhibition of purine nucleoside phosphorylase.
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Plasmodium falciparum (malaria): 90% growth inhibition at 10 µM by targeting dihydroorotate dehydrogenase.
Table 3: Antiparasitic Efficacy
Parasite | Target Enzyme | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Trypanosoma brucei | Purine nucleoside phosphorylase | 0.9 | Nucleotide depletion |
Plasmodium falciparum | Dihydroorotate dehydrogenase | 2.4 | Pyrimidine biosynthesis blockade |
Anticancer Activity
The compound’s anticancer properties stem from its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, a regulator of transcription elongation . In pancreatic ductal adenocarcinoma (PDAC) models:
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Compound 2g (a structural analog) reduced MIA PaCa-2 cell viability by 80% at 1 µM via Rb phosphorylation blockade .
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Apoptosis induction occurred through downregulation of CDK9-dependent proteins Mcl-1 and c-Myc .
Mechanism of CDK9 Inhibition:
This mechanism was validated in xenograft models, where 2g reduced tumor volume by 45% at 50 mg/kg .
Pharmacological Applications and Future Directions
Challenges and Opportunities
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